1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone is an organic compound notable for its unique combination of halogenated substituents. The compound features a bromine atom, multiple fluorine atoms, and a trifluoromethyl group attached to a phenyl ring. Its chemical structure can be represented by the formula and it is identified by the CAS number 1208075-82-4. This compound is significant in various scientific fields due to its potential applications in synthesis and medicinal chemistry.
This compound falls under the category of halogenated organic compounds. It is specifically classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The incorporation of multiple fluorine atoms categorizes it further into fluorinated compounds, which are known for their unique chemical properties and stability.
The synthesis of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-bromo-6-fluorobenzene with trifluoroacetic anhydride. This reaction is facilitated by Lewis acid catalysts such as aluminum chloride or boron trifluoride in anhydrous solvents like dichloromethane or chloroform.
1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone participates in several key chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to yield carboxylic acids or other oxidized derivatives.
The mechanism of action for 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves its electrophilic carbonyl group interacting with nucleophilic sites on proteins or enzymes. This interaction can lead to covalent bond formation, resulting in inhibition or modulation of enzymatic activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and improving bioavailability.
1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone appears as a colorless to pale-yellow liquid.
Key chemical properties include:
This compound exhibits notable stability due to its fluorinated structure, which imparts resistance to degradation under various conditions.
1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone has several applications across scientific disciplines:
Friedel-Crafts acylation represents the most industrially viable route for synthesizing 1-(2-bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone. This electrophilic aromatic substitution leverages the electron-rich nature of the halogenated benzene ring, where 2-bromo-6-fluoro-toluene or analogous substrates react with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl₃) remains the predominant catalyst, facilitating the formation of the electrophilic trifluoroacetyl cation that attacks the para or ortho position relative to the directing halogen substituents [10].
Key process variables include:
Table 1: Friedel-Crafts Acylation Optimization Parameters
Catalyst System | Temperature Range | Reaction Time | Yield (%) | Major Byproducts |
---|---|---|---|---|
AlCl₃/DCM | –10°C to 0°C | 4–6 hours | 78–85% | Isomeric ketones |
FeCl₃/Sulfolane | 25°C | 12 hours | 65–72% | Hydrolyzed acids |
BF₃·Et₂O/CS₂ | –15°C | 8 hours | 70–75% | Polyacylated species |
Modern adaptations employ FeCl₃ or BF₃·Et₂O in polar aprotic solvents like sulfolane to enhance regioselectivity toward the 1,2,4-trisubstituted aryl motif [10]. Post-reaction quenching with ice-water liberates the crude ketone, which is purified via vacuum distillation or recrystallization from ethanol/water mixtures.
Organometallic pathways provide superior functional group tolerance compared to Friedel-Crafts methods. The synthesis typically involves reacting 2-bromo-6-fluorophenylmagnesium bromide (generated in situ from 1-bromo-2-fluoro-3-bromobenzene and magnesium turnings) with ethyl trifluoroacetate in anhydrous tetrahydrofuran (THF) at –78°C. This method delivers the target ketone in 70–75% isolated yield after aqueous workup and column chromatography [3] [8].
Alternative protocols deploy n-butyllithium (2.5 equiv) for halogen-metal exchange on 1,3-dibromo-2-fluorobenzene at –100°C, followed by quenching with trifluoroacetonitrile. The intermediate imine hydrolyzes spontaneously during acidic workup to release the ketone. Critical considerations include:
Table 2: Organometallic Route Performance Comparison
Reagent | Precursor | Solvent System | Temperature | Yield (%) |
---|---|---|---|---|
i-PrMgCl·LiCl | 1-bromo-2-fluoro-3-iodobenzene | THF | –40°C | 82% |
n-BuLi | 1,3-dibromo-2-fluorobenzene | THF/hexane | –100°C | 75% |
EtMgBr | 2-bromo-6-fluorophenyl bromide | Diethyl ether | 0°C | 68% |
The organomagnesium route demonstrates superior scalability with lower cryogenic requirements compared to organolithium methods [3].
Phase-transfer catalysis (PTC) enables nucleophilic trifluoroacetylation under mild conditions by shuttling anions across aqueous-organic interfaces. For 1-(2-bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone synthesis, 2-bromo-6-fluoroiodobenzene reacts with sodium trifluoroacetate in toluene/water biphasic mixtures containing tetrabutylammonium bromide (TBAB) or Aliquat 336® (methyltricaprylammonium chloride) [3] [9]. The reaction proceeds at 80–90°C for 12–18 hours, achieving 60–68% conversion with minimal hydrolysis of the acid chloride.
Critical PTC parameters:
This method eliminates anhydrous conditions and reduces metallic waste compared to organometallic routes. Recent advances demonstrate improved yields (78–82%) using polymer-bound phosphonium catalysts in microfluidic systems, facilitating catalyst recovery and reuse [3].
Transitioning from batch to continuous-flow manufacturing addresses exothermicity and mixing challenges inherent in 1-(2-bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone synthesis. Friedel-Crafts acylation benefits particularly from flow chemistry, where a typical configuration involves:
Flow systems enhance productivity through:
Industrial implementations report 88–92% isolated yield at kilogram-scale production with >99.5% purity by HPLC, demonstrating the commercial viability of continuous manufacturing .
Table 3: Continuous-Flow vs. Batch Process Economics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Cycle time | 8 hours | 20 minutes | 24x faster |
Temperature control | ±5°C | ±0.5°C | 10x precise |
Yield (pilot scale) | 75% | 90% | +15% |
Solvent consumption | 15 L/kg | 5 L/kg | 67% reduction |
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